molecular formula C20H13ClN6O2S B2581459 1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 951897-61-3

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2581459
CAS RN: 951897-61-3
M. Wt: 436.87
InChI Key: ZNINFGAGNRKPFM-UHFFFAOYSA-N
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Description

1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-N-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H13ClN6O2S and its molecular weight is 436.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

Research on analogs and derivatives related to this compound focuses on the synthesis of novel heterocyclic compounds with potential biological activities. For example, studies on triazole derivatives, such as those by Palkar et al. (2017), explore their design, synthesis, and quantitative structure-activity relationship (QSAR) studies, indicating their promising antibacterial activity against specific bacterial strains. This suggests that compounds with similar structures may also possess significant biological activities, warranting further investigation (Palkar et al., 2017).

Chemical Synthesis Techniques

The chemical synthesis of complex molecules often involves innovative techniques to improve efficiency and yield. Boeini and Najafabadi (2009) demonstrated the efficient synthesis of benzazoles in aqueous media, a method that could be applicable to the synthesis of complex molecules like the one , by offering a greener, more sustainable approach to chemical synthesis (Boeini & Najafabadi, 2009).

Pharmacological Properties

Compounds incorporating structures like triazoles and thiazoles have been reported to exhibit valuable pharmacological properties. For instance, triazole derivatives have shown anti-convulsive activity, which could be useful for the treatment of epilepsy and related disorders. Such findings indicate the potential of the subject compound for pharmacological applications, particularly in the development of new therapeutic agents (Shelton, 1981).

Antimicrobial and Antifungal Activities

Research into the antimicrobial and antifungal activities of heterocyclic compounds is a significant area of interest. New derivatives synthesized from imidazothiazole skeletons have been investigated for their anti-inflammatory and analgesic activities, showcasing the therapeutic potential of such compounds. This highlights the relevance of exploring the biological activities of the compound , as it may lead to the discovery of new, potent antimicrobial and antifungal agents (Can et al., 2021).

properties

IUPAC Name

1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN6O2S/c1-11-17(19(28)23-20-22-8-9-30-20)24-26-27(11)14-6-7-16-15(10-14)18(29-25-16)12-2-4-13(21)5-3-12/h2-10H,1H3,(H,22,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNINFGAGNRKPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)C(=O)NC5=NC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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